5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol" involves alkylation reactions and cyclization processes. Specifically, new derivatives have been synthesized by the alkylation of triazole-thiones with various alkyl halides or bromo-ethanones, followed by cyclization of acyl derivatives obtained from benzoyl chlorides and thiosemicarbazide or 4-phenyl-3-thiosemicarbazide (Labanauskas et al., 2004).
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole derivatives has been characterized using X-ray diffraction, highlighting the significance of various intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal structure (Panini et al., 2014).
Chemical Reactions and Properties
These compounds exhibit reactivity towards various electrophiles and nucleophiles, leading to a broad range of chemical transformations. Alkylation, acylation, and cyclization reactions are pivotal in synthesizing these triazole derivatives, enabling the exploration of their anti-inflammatory and cholinesterase inhibitory activities (Arfan et al., 2018).
Physical Properties Analysis
The physical properties, including solubility and stability, are influenced by the structural characteristics of these compounds. The presence of methoxy and phenyl groups contributes to their solubility in organic solvents and stability under various conditions.
Chemical Properties Analysis
"5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol" and its derivatives demonstrate a range of biological activities, attributed to their chemical structure. Their anti-inflammatory, cholinesterase inhibitory, and antiproliferative activities have been explored, highlighting their potential in various therapeutic areas (Labanauskas et al., 2004); (Arfan et al., 2018).
Scientific Research Applications
m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . This paper reviews the recent advances in the synthesis of m-aryloxy phenols, as well as their applications in various industries, and highlights the potential for further research in this field .
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Future Directions
Given the potential complexity and interesting properties of this compound, it could be a worthwhile subject for future research. Potential areas of investigation could include exploring its synthetic routes, studying its reactivity, investigating its potential biological activity, and assessing its physical and chemical properties.
Please note that this analysis is based on the structural features of the compound and related compounds, and may not be entirely accurate or complete. For more detailed and specific information, further research and experimentation would be needed.
properties
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-7-9-14(10-8-13)21-11-15-17-18-16(22)19(15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMIMUQYCSXGCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355475 | |
Record name | 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
107951-97-3 | |
Record name | 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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